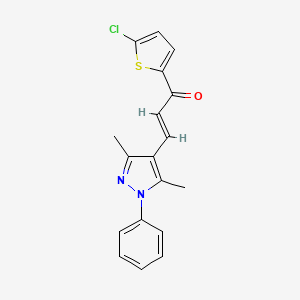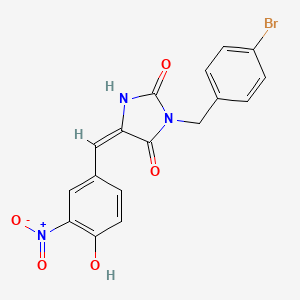![molecular formula C17H20N2O5 B5331070 2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone](/img/structure/B5331070.png)
2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone
Overview
Description
2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone, commonly known as MNCP, is a synthetic compound that has been the subject of extensive research due to its potential applications in the field of medicine. MNCP belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
MNCP has been found to exhibit various scientific research applications. It has been studied for its potential anticancer, antitumor, and anti-inflammatory properties. MNCP has also been found to have antibacterial and antifungal activities. In addition, MNCP has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of MNCP is not fully understood. However, studies have shown that it may act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. MNCP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MNCP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. MNCP has also been found to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
MNCP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. MNCP has also been found to exhibit high potency and selectivity in various studies. However, MNCP has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of MNCP. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. MNCP may also have potential applications in the development of new drugs and therapies. In addition, further studies are needed to evaluate its safety and toxicity in humans.
Conclusion:
In conclusion, MNCP is a synthetic compound that has been the subject of extensive research due to its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects and may have potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential applications. MNCP may have potential applications in the development of new drugs and therapies, and further studies are needed to evaluate its safety and toxicity in humans.
Synthesis Methods
MNCP can be synthesized by several methods, including the reaction of 2-hydroxyacetophenone with 4-morpholineethanamine, followed by nitration and acetylation. Another method involves the reaction of 2-hydroxyacetophenone with 4-morpholinobutyronitrile, followed by nitration and reduction.
properties
IUPAC Name |
2-methyl-1-(2-morpholin-4-yl-6-nitro-2H-chromen-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11(2)16(20)14-10-12-9-13(19(21)22)3-4-15(12)24-17(14)18-5-7-23-8-6-18/h3-4,9-11,17H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFOANNTVMYKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320945 | |
| Record name | 2-methyl-1-(2-morpholin-4-yl-6-nitro-2H-chromen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
183364-37-6 | |
| Record name | 2-methyl-1-(2-morpholin-4-yl-6-nitro-2H-chromen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330996.png)
![2-methoxy-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5330997.png)
![3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
![2-[2-(3-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5331012.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![1-{[(2-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5331027.png)

![2,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5331035.png)


![2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide](/img/structure/B5331066.png)
![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)